N-[(E)-{[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]AMINO}[(4,6-DIMETHYLPYRIMIDIN-2-YL)AMINO]METHYLIDENE]BENZAMIDE
Description
This compound (CAS RN: 351226-11-4) is a benzamide derivative featuring a unique imino-methylidene bridge connecting two distinct amine groups: a 2-chloro-5-(trifluoromethyl)phenyl group and a 4,6-dimethylpyrimidin-2-yl moiety. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the pyrimidine ring may contribute to hydrogen bonding or π-π stacking interactions in biological systems . Its molecular formula is C₂₁H₁₈ClF₃N₅O, with an average mass of 460.85 g/mol.
Properties
IUPAC Name |
N-[(Z)-N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-(4,6-dimethylpyrimidin-2-yl)carbamimidoyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClF3N5O/c1-12-10-13(2)27-19(26-12)30-20(29-18(31)14-6-4-3-5-7-14)28-17-11-15(21(23,24)25)8-9-16(17)22/h3-11H,1-2H3,(H2,26,27,28,29,30,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCIMNZMGIASSGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N=C(NC2=C(C=CC(=C2)C(F)(F)F)Cl)NC(=O)C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC(=N1)/N=C(/NC2=C(C=CC(=C2)C(F)(F)F)Cl)\NC(=O)C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClF3N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-{[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]AMINO}[(4,6-DIMETHYLPYRIMIDIN-2-YL)AMINO]METHYLIDENE]BENZAMIDE typically involves multiple steps, including the formation of intermediate compoundsThe final steps involve the coupling of the chlorinated and trifluoromethylated phenyl group with a dimethylpyrimidinyl group under specific reaction conditions, such as the use of catalysts and controlled temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and advanced purification techniques to ensure high yield and purity. The process is optimized to minimize waste and reduce production costs, often employing continuous flow reactors and automated systems for precise control over reaction parameters .
Chemical Reactions Analysis
Types of Reactions
N-[(E)-{[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]AMINO}[(4,6-DIMETHYLPYRIMIDIN-2-YL)AMINO]METHYLIDENE]BENZAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated phenyl ring.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids and bases, organic solvents like dichloromethane, and catalysts such as palladium on carbon. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding N-oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
N-[(E)-{[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]AMINO}[(4,6-DIMETHYLPYRIMIDIN-2-YL)AMINO]METHYLIDENE]BENZAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(E)-{[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]AMINO}[(4,6-DIMETHYLPYRIMIDIN-2-YL)AMINO]METHYLIDENE]BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. This interaction can modulate various cellular pathways, leading to the desired therapeutic or biological effects .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table highlights key structural differences and similarities with related benzamide derivatives:
Key Differences and Implications
Backbone Modifications: The target compound’s imino-methylidene bridge distinguishes it from thioamide (e.g., ) or sulfonyl-linked analogs (e.g., ). This bridge may influence conformational rigidity and binding to target proteins. Pyrimidine vs. Pyridine Rings: The 4,6-dimethylpyrimidin-2-yl group in the target compound (vs.
Electronic Effects :
- The trifluoromethyl group in the target compound and analogs (e.g., ) enhances electron-withdrawing properties, stabilizing the molecule against oxidative metabolism.
- Thioamide () introduces sulfur, which may alter redox properties or serve as a hydrogen bond acceptor.
Dual CF₃ groups () significantly elevate lipophilicity, which could enhance membrane permeability but risk solubility issues.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
